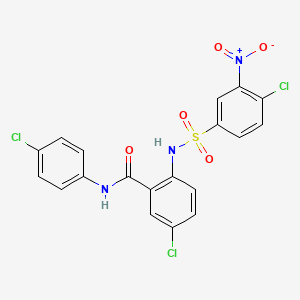![molecular formula C55H74MgN4O5+2 B11710465 Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate CAS No. 18025-08-6](/img/structure/B11710465.png)
Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorophyll a is a specific form of chlorophyll, a green pigment found in plants, algae, and cyanobacteria. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy. Chlorophyll a absorbs most energy from wavelengths of violet-blue and orange-red light and is a poor absorber of green light, which is why plants appear green . This pigment is essential for photosynthesis in eukaryotes, cyanobacteria, and prochlorophytes due to its role as the primary electron donor in the electron transport chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorophyll a can be synthesized through various methods, including the conversion of protochlorophyllide by enzymes, separation from natural products, and hydrolysis from chlorophyll by enzymes . Laboratory techniques for large-scale preparations of chlorophylls involve dioxane precipitation and column chromatography .
Industrial Production Methods: Industrial production of chlorophyll a often involves extraction from natural sources such as plants and algae. The process includes grinding the plant material, extracting the pigment with solvents like acetone or ethanol, and purifying it using techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorophyll a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in photosynthesis and other biological processes .
Common Reagents and Conditions:
Oxidation: Chlorophyll a can be oxidized to form pheophytin a, a magnesium-free derivative.
Reduction: Reduction reactions can convert chlorophyll a to chlorophyllide a.
Substitution: Substitution reactions often involve the replacement of the magnesium ion with other metal ions.
Major Products Formed:
Pheophytin a: Formed through oxidation.
Chlorophyllide a: Formed through reduction.
Applications De Recherche Scientifique
Chlorophyll a has numerous applications in scientific research across various fields:
Chemistry: Used as a natural dye and in the study of photochemical reactions.
Biology: Essential for studying photosynthesis and plant physiology.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties
Industry: Used in food coloring, cosmetics, and as a natural pesticide.
Mécanisme D'action
Chlorophyll a functions by absorbing light energy and converting it into chemical energy through photosynthesis. It transfers resonance energy in the antenna complex, ending in the reaction center where specific chlorophylls P680 and P700 are located . The absorbed light energy excites electrons, which are then transferred to an electron acceptor, initiating a chain of electron-transfer steps that ultimately convert carbon dioxide and water into carbohydrates and oxygen .
Comparaison Avec Des Composés Similaires
Chlorophyll a is one of several types of chlorophyll found in nature. Other similar compounds include:
Chlorophyll b: Differs from chlorophyll a by having an aldehyde group instead of a methyl group at the carbon-7 position.
Chlorophyll c: Found in certain algae and differs structurally by having an acrylic side chain at C7.
Chlorophyll d and f: Found in some algae and cyanobacteria, respectively, and help these organisms absorb light in different parts of the spectrum.
Chlorophyll a is unique due to its universal presence in all photosynthetic organisms and its primary role in the electron transport chain during photosynthesis .
Propriétés
Numéro CAS |
18025-08-6 |
|---|---|
Formule moléculaire |
C55H74MgN4O5+2 |
Poids moléculaire |
895.5 g/mol |
Nom IUPAC |
magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p+1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 |
Clé InChI |
ATNHDLDRLWWWCB-AENOIHSZSA-O |
SMILES isomérique |
CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |
SMILES canonique |
CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Description physique |
Waxy blue-black solid; [Merck Index] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11710396.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol](/img/structure/B11710407.png)


![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)
![3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11710443.png)
![8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]](/img/structure/B11710450.png)
![Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11710456.png)
![N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B11710461.png)
